molecular formula C22H18N2O3S B2914304 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide CAS No. 441291-36-7

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide

Cat. No.: B2914304
CAS No.: 441291-36-7
M. Wt: 390.46
InChI Key: QBFBWVDJXNMSDB-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide is a benzothiazole-derived benzamide with a unique substitution pattern. The benzothiazole ring features a 4-methoxy and 3-methyl group, while the benzamide moiety is substituted with a 4-phenoxy group. Benzothiazole derivatives are known for their pharmacological relevance, including antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)9-6-10-19(20)28-22(24)23-21(25)15-11-13-17(14-12-15)27-16-7-4-3-5-8-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFBWVDJXNMSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide typically involves the condensation of 4-methoxy-3-methylbenzothiazole with 4-phenoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

4-Methoxy-6-methylbenzothiazole derivatives
  • Compound: 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide () Substituents: 4-methoxy on benzamide; 6-methyl on benzothiazole. Key Differences: The sulfonamide group replaces the phenoxybenzamide, and the methyl group is at position 6 instead of 3. Activity: Acts as an 11β-HSD1 inhibitor for diabetes treatment, with crystallographic stability via N–H∙∙∙N and C–H∙∙∙O hydrogen bonds .
3-Allyl-4-methoxybenzothiazole derivatives
  • Compound: 4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide () Substituents: 4-methoxy and 3-allyl on benzothiazole; dimethylamino on benzamide. The dimethylamino group enhances solubility compared to phenoxy .

Substituent Variations on the Benzamide Moiety

Phenoxy vs. Butoxy Substitutions
  • Compound: N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () Substituents: Butoxy at benzamide’s para position; benzothiazol-2-yl attached to phenyl. Key Differences: The butoxy chain increases hydrophobicity (XLogP3 = 6.1 vs.
Sulfonamide vs. Benzamide Core
  • Compound : 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ()
    • Substituents : Sulfamoyl group at benzamide’s para position; ethyl and ethoxy on benzothiazole.
    • Key Differences : The sulfamoyl group introduces hydrogen-bonding capacity, while ethoxy/ethyl groups may enhance metabolic stability .

Crystallographic and Geometric Analysis

  • Target Compound : Likely adopts a planar conformation due to conjugation across the benzothiazole and benzamide moieties. The E-configuration minimizes steric clashes between substituents.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    • Z-configuration at C=N bond.
    • Dihedral angle between benzothiazole and benzamide: 1.76° (nearly coplanar), stabilized by π-π stacking (3.95 Å between rings) .
  • 4-Methoxy-N-[6-methyl-benzothiazole]benzenesulfonamide ():
    • R₂²(8) hydrogen-bonding motif enhances crystal packing stability .

Biological Activity

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenoxybenzamide group. Its structural formula can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure contributes to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Interactions : It has been shown to inhibit the YAP/TAZ-TEAD signaling pathway, which is crucial in regulating cell proliferation and survival. This pathway is often dysregulated in cancer .
  • Antioxidant Activity : The presence of the methoxy group in the benzothiazole structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells .
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

A study focusing on the anticancer properties of related benzothiazole derivatives found that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values were reported in the range of 10–30 µM, indicating moderate potency .

Cell Line IC50 (µM) Mechanism
MCF-720Apoptosis induction
HeLa15Cell cycle arrest

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial Strain MIC (µg/mL) Activity
E. coli32Moderate activity
S. aureus16Strong activity
P. aeruginosa64Weak activity

Case Studies and Research Findings

  • Case Study on Cancer Cells : A research team investigated the effects of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways. This was supported by flow cytometry analysis which revealed an increase in early apoptotic cells upon treatment .
  • Antimicrobial Testing : In another study, this compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.